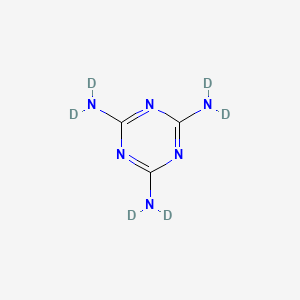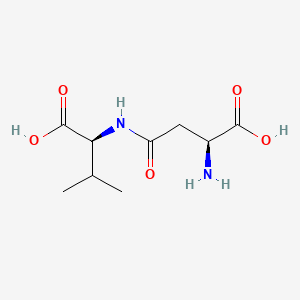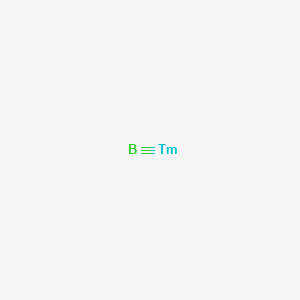
Thulium tetraboride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thulium tetraboride is a compound composed of thulium and boron, with the chemical formula TmB₄. Thulium is a rare-earth element, part of the lanthanide series, and is known for its unique properties and specialized applications. This compound is a crystalline solid that exhibits interesting physical and chemical properties, making it a subject of scientific research and industrial interest.
准备方法
Synthetic Routes and Reaction Conditions: Thulium tetraboride can be synthesized through various methods, including:
Borothermal Reduction: This method involves the reduction of thulium oxide with boron at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation.
Solid-State Reaction: Thulium metal and boron powder are mixed and heated to high temperatures to form this compound. This method requires precise control of temperature and atmosphere to ensure the purity of the product.
Industrial Production Methods: Industrial production of this compound often employs the borothermal reduction method due to its efficiency and scalability. The process involves:
- Mixing thulium oxide with boron powder.
- Heating the mixture in a vacuum furnace at temperatures around 1500-1800°C.
- Cooling the product under an inert atmosphere to prevent oxidation.
化学反应分析
Types of Reactions: Thulium tetraboride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thulium oxide and boron oxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: this compound can be reduced back to thulium metal and boron under specific conditions, such as in the presence of a strong reducing agent like lithium or sodium.
Substitution: this compound can participate in substitution reactions where boron atoms are replaced by other elements, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Strong reducing agents like lithium or sodium in a controlled atmosphere.
Substitution: Various elements or compounds that can replace boron atoms under specific conditions.
Major Products Formed:
Oxidation: Thulium oxide (Tm₂O₃) and boron oxide (B₂O₃).
Reduction: Thulium metal ™ and boron (B).
Substitution: New compounds with different properties depending on the substituting element.
科学研究应用
Thulium tetraboride has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other thulium compounds and materials with unique properties.
Biology and Medicine: Thulium-doped materials are used in medical imaging and laser applications, such as in thulium-doped fiber lasers for lithotripsy.
Industry: Employed in the production of high-temperature materials and coatings due to its thermal stability and hardness.
作用机制
The mechanism by which thulium tetraboride exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique properties arise from the interaction between thulium and boron atoms, leading to strong covalent bonds and high thermal stability. In applications like laser technology, the thulium ions play a crucial role in the emission of specific wavelengths of light, which is utilized in medical and industrial applications.
相似化合物的比较
Thulium tetraboride can be compared with other tetraborides, such as:
Tungsten tetraboride (WB₄): Known for its superior mechanical properties and ease of synthesis.
Thorium tetraboride (ThB₄): Exhibits unique electronic and bonding characteristics due to the presence of thorium.
Uranium tetraboride (UB₄): Used in nuclear applications due to its specific properties.
Uniqueness of this compound: this compound stands out due to its combination of rare-earth element properties and boron chemistry, making it valuable in specialized applications like high-temperature materials and advanced laser technologies.
属性
IUPAC Name |
boranylidynethulium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Tm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNRRKJFOOCHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Tm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BTm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12310-47-3 |
Source


|
| Record name | Thulium boride (TmB4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thulium tetraboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

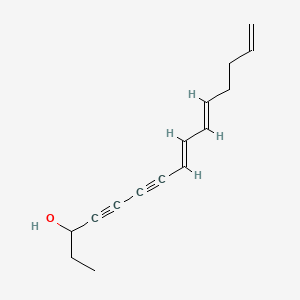
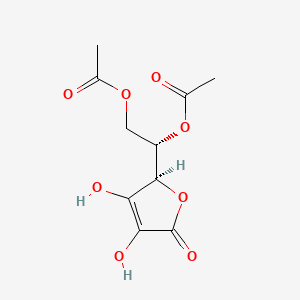
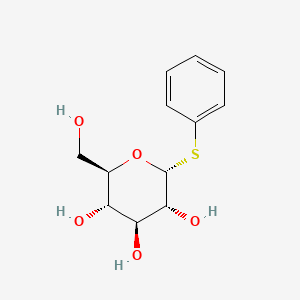

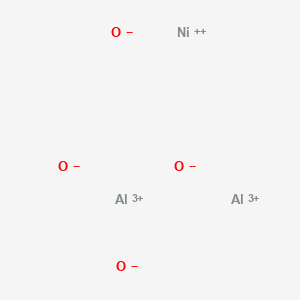
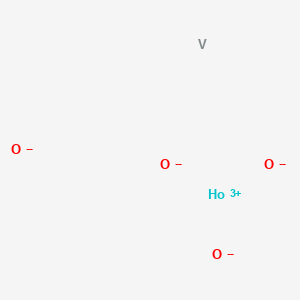
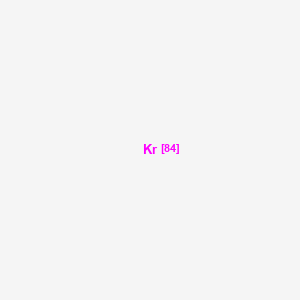
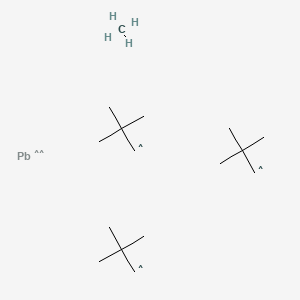
![Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)](/img/structure/B576506.png)
![1,2,3,4-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B576508.png)
![Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid](/img/structure/B576509.png)
